molecular formula C21H22N2O3S2 B2608662 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide CAS No. 1005943-24-7

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide

Cat. No.: B2608662
CAS No.: 1005943-24-7
M. Wt: 414.54
InChI Key: DCZCVASUARANQZ-DQRAZIAOSA-N
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Description

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a dioxolobenzothiazole moiety, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxolobenzothiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The dioxolobenzothiazole moiety may play a key role in binding to these targets, while the dimethylphenyl group and acetamide linkage may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
  • 4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may confer unique properties, such as enhanced binding affinity to biological targets or increased stability under various conditions.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13-4-5-15(8-14(13)2)9-20(24)22-21-23(6-7-27-3)16-10-17-18(26-12-25-17)11-19(16)28-21/h4-5,8,10-11H,6-7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCVASUARANQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CCSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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